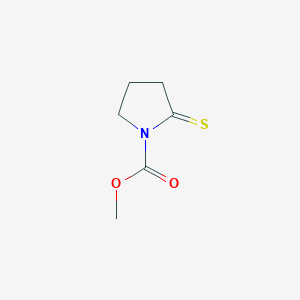
Methyl 2-thioxopyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-thioxopyrrolidine-1-carboxylate, also known as MTSPC, is a chemical compound that has gained significant attention in the field of scientific research. It is a heterocyclic compound that consists of a pyrrolidine ring with a thioxo group and a carboxylate group attached to it. This compound has shown promising results in various research studies, making it a potential candidate for future research.
Wirkmechanismus
The exact mechanism of action of Methyl 2-thioxopyrrolidine-1-carboxylate is not fully understood. However, it is believed to work by inhibiting the growth of cancer cells and microorganisms. This compound has been found to induce apoptosis, which is a programmed cell death process that occurs in cancer cells. It has also been found to inhibit the growth of various microorganisms by disrupting their metabolic pathways.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as dihydrofolate reductase, which is involved in the synthesis of DNA. This compound has also been found to affect the levels of reactive oxygen species (ROS) in cells, which play a crucial role in various cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2-thioxopyrrolidine-1-carboxylate has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been found to be relatively non-toxic, making it safe for use in various experiments. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on Methyl 2-thioxopyrrolidine-1-carboxylate. One potential direction is to further investigate its mechanism of action, which could provide insights into its potential applications in various fields. Another direction is to explore its potential as a drug candidate, particularly in the treatment of cancer and infectious diseases. Additionally, further research could be conducted to optimize the synthesis method of this compound and to develop new derivatives with improved properties.
Synthesemethoden
Methyl 2-thioxopyrrolidine-1-carboxylate can be synthesized through several methods. One of the most commonly used methods involves the reaction of 2-pyrrolidone with carbon disulfide and methyl iodide in the presence of a base such as potassium hydroxide. This reaction yields this compound as a white solid, which can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
Methyl 2-thioxopyrrolidine-1-carboxylate has been extensively studied for its potential applications in various fields of scientific research. One of its primary applications is in the field of medicinal chemistry, where it has shown promising results as a potential drug candidate. This compound has been found to exhibit anticancer, antifungal, and antibacterial properties, making it a potential candidate for the development of new drugs.
Eigenschaften
Molekularformel |
C6H9NO2S |
|---|---|
Molekulargewicht |
159.21 g/mol |
IUPAC-Name |
methyl 2-sulfanylidenepyrrolidine-1-carboxylate |
InChI |
InChI=1S/C6H9NO2S/c1-9-6(8)7-4-2-3-5(7)10/h2-4H2,1H3 |
InChI-Schlüssel |
HYPZQOOFCXWRQT-UHFFFAOYSA-N |
SMILES |
COC(=O)N1CCCC1=S |
Kanonische SMILES |
COC(=O)N1CCCC1=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[3-(1,3-Dioxobenzo[de]isoquinolin-2-yl)propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B285916.png)


![3-[(2-Chlorobenzoyl)oxy]phenyl 2-chlorobenzoate](/img/structure/B285919.png)
![4-[(3-Chlorobenzoyl)oxy]phenyl 3-chlorobenzoate](/img/structure/B285920.png)

![3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B285925.png)
![5-[4-(Benzyloxy)benzylidene]-3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285928.png)
![3-{[4-(4-Fluorophenyl)-1-piperazinyl]methyl}-5-[4-(hexyloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B285929.png)
![5-(2-Chlorobenzylidene)-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285930.png)
![5-(2,4-Dichlorobenzylidene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285933.png)
